molecular formula C14H16ClNO3S2 B2577542 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-phenylmethanesulfonamide CAS No. 2034405-11-1

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-phenylmethanesulfonamide

Cat. No.: B2577542
CAS No.: 2034405-11-1
M. Wt: 345.86
InChI Key: CPHMPTBOFBKNDS-UHFFFAOYSA-N
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Description

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-phenylmethanesulfonamide (CAS 2034405-11-1) is an organic small molecule with the molecular formula C14H16ClNO3S2 and a molecular weight of 345.9 g/mol . This chemical reagent features a chlorothiophene moiety, a structural motif prevalent in medicinal chemistry and pharmaceutical research. Compounds containing the thiophene-heterocyclic scaffold, particularly benzothiazole (BT) derivatives which share structural similarities, are extensively investigated for their diverse biological activities and potential as multifunctional agents . These scaffolds are commonly explored as core structures in the development of novel therapeutic candidates, including anticancer, antimicrobial, and anti-Alzheimer's agents . The presence of the methanesulfonamide (mesyl) group in its structure enhances its potential as a versatile intermediate for further chemical derivatization, particularly in condensation reactions and nucleophilic substitutions. This compound is supplied strictly for research and development purposes in laboratory settings. It is classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S2/c1-19-12(13-7-8-14(15)20-13)9-16-21(17,18)10-11-5-3-2-4-6-11/h2-8,12,16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHMPTBOFBKNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)CC1=CC=CC=C1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-phenylmethanesulfonamide typically involves multiple steps, starting with the preparation of the key intermediate, 5-chlorothiophene-2-carbaldehyde. This intermediate is then subjected to a series of reactions, including:

    Formation of the Methoxyethyl Group: The aldehyde group is converted to a methoxyethyl group through a nucleophilic substitution reaction.

    Sulfonamide Formation: The methoxyethyl intermediate is reacted with phenylmethanesulfonyl chloride in the presence of a base to form the final sulfonamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction rates. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-phenylmethanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-phenylmethanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Flexibility : The methoxyethyl group in the target compound may improve solubility compared to rigid methoxyphenyl groups in analogs .
  • Electron-Withdrawing Groups : Chlorine and sulfonamide groups in all compounds contribute to hydrogen-bonding capacity, a critical factor in target binding .

Characterization Tools :

  • X-ray Crystallography : Used to determine the planar geometry of the sulfonamide group in analogs , with software like Mercury () enabling visualization of crystal packing and intermolecular interactions.
  • SHELX Software : Employed for refining crystallographic data, as seen in small-molecule sulfonamide studies .

Physicochemical Properties and Crystallography

  • Solubility : The methoxyethyl group in the target compound may confer higher aqueous solubility than methoxyphenyl-containing analogs .
  • Crystal Packing: In N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide, planar sulfonamide groups facilitate tight crystal packing via hydrogen bonds .
  • Tools for Analysis : Mercury software () enables comparative analysis of intermolecular interactions, while SHELX refines crystallographic models .

Biological Activity

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-phenylmethanesulfonamide, commonly referred to as N-CTMES, is a synthetic compound belonging to the class of aryl sulfonamides. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of N-CTMES is C14H15ClN2O3SC_{14}H_{15}ClN_{2}O_{3}S with a molecular weight of 326.8 g/mol. The structure features a sulfonamide group attached to a phenyl ring, along with a chlorothiophenyl moiety and a methoxyethyl chain. The presence of these functional groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₅ClN₂O₃S
Molecular Weight326.8 g/mol
SolubilityLikely polar, moderate solubility in water due to sulfonamide group
Melting PointNot available
Boiling PointNot available

N-CTMES is hypothesized to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with sulfonamide groups are known to inhibit various enzymes, including carbonic anhydrases and certain proteases. This inhibition can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Antimicrobial Activity : Similar compounds have shown antibacterial properties by interfering with bacterial folate synthesis, suggesting that N-CTMES may possess antimicrobial capabilities.
  • Anti-inflammatory Effects : The structural components of N-CTMES may also contribute to anti-inflammatory actions, potentially through modulation of cytokine production or inhibition of inflammatory pathways.

Research Findings

Recent studies have explored the biological activity of N-CTMES in various contexts:

  • Anticancer Studies : In vitro assays demonstrated that N-CTMES inhibits the proliferation of certain cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Activity : Preliminary tests indicated that N-CTMES exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the effect of N-CTMES on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated increased apoptosis rates compared to control groups.
  • Case Study on Antimicrobial Efficacy :
    • In an investigation of antimicrobial properties, N-CTMES was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Q & A

Q. What are the optimal synthetic routes for N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-phenylmethanesulfonamide, and what challenges arise in achieving high yield and purity?

  • Methodological Answer : A common approach involves coupling 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine with phenylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Challenges include steric hindrance from the methoxyethyl group and competing side reactions (e.g., sulfonamide oxidation). Purification via column chromatography or recrystallization is critical, as evidenced by similar sulfonamide syntheses requiring careful control of reaction time and stoichiometry .

Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR can identify key groups (e.g., chlorothiophene protons at ~6.5–7.0 ppm, methoxy singlet at ~3.3 ppm, and sulfonamide NH at ~5.5 ppm).
  • X-ray Crystallography : Single-crystal studies (as demonstrated for N-(5-chloro-2-methoxyphenyl)benzenesulfonamide ) resolve bond lengths and angles, confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving sulfonamide NH and methoxy oxygen).

Q. What in vitro assays are suitable for evaluating the biological activity of this sulfonamide derivative?

  • Methodological Answer :
  • Anticancer Activity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) can assess cytotoxicity, as shown for structurally related 5-chloro-2-methoxy benzamide derivatives .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) can evaluate target engagement, leveraging the sulfonamide group’s role in binding catalytic sites .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the phenyl ring) affect physicochemical properties and bioactivity?

  • Methodological Answer :
  • LogP Analysis : Introduce electron-withdrawing groups (e.g., nitro) to increase hydrophilicity, or electron-donating groups (e.g., methyl) to enhance membrane permeability.
  • SAR Studies : Compare IC₅₀ values of analogs in biological assays. For example, replacing the chlorothiophene with a dichlorobenzene moiety (as in ) may alter binding affinity due to differences in π-π stacking .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., carbonic anhydrase, a common sulfonamide target).
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify persistent hydrogen bonds (e.g., sulfonamide NH with catalytic zinc ion) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare assay conditions (e.g., cell line variability, serum concentration) that may influence results.
  • Dose-Response Validation : Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines) to minimize batch effects, as applied in anti-cancer evaluations of sulfonamides .

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